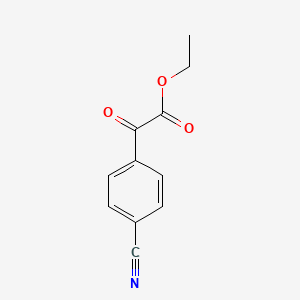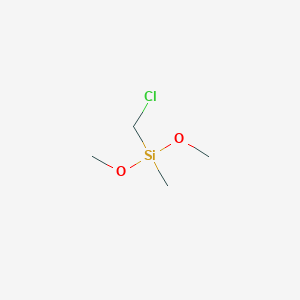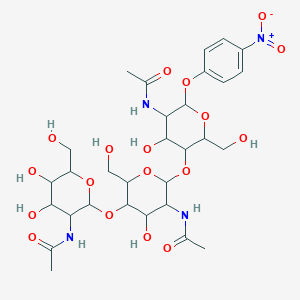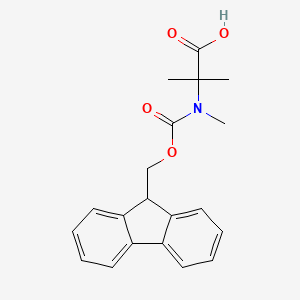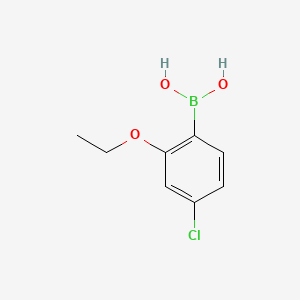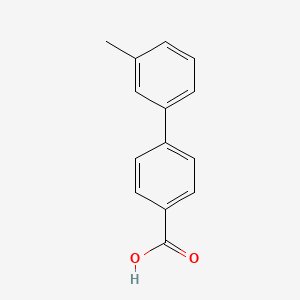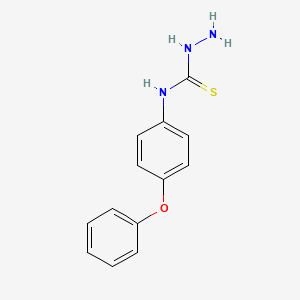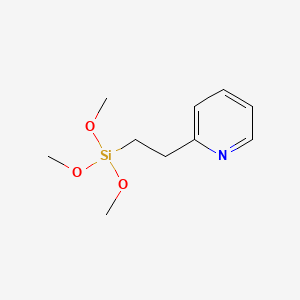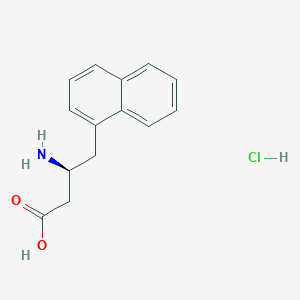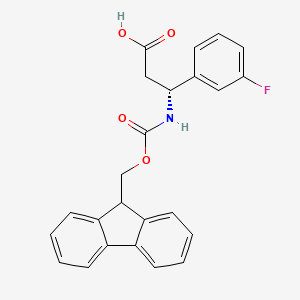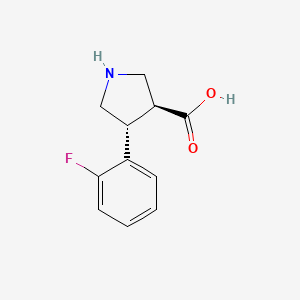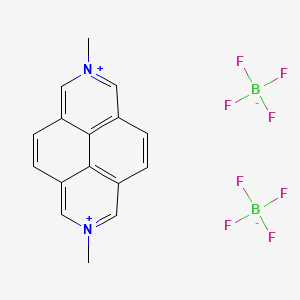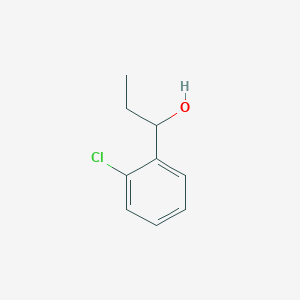
1-(2-Chlorophenyl)propan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Properties
- Anticonvulsive and Peripheral n-Cholinolytic Activities : 1-(2-Chlorophenyl)propan-1-ol derivatives demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity. This was observed in a study focusing on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and related compounds (Papoyan et al., 2011).
Antifungal Applications
- Activity Against Candida Strains : Derivatives of 1-(2-Chlorophenyl)propan-1-ol, specifically 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, exhibited significant antifungal activity against various Candida species. This potential was highlighted in the context of synthesizing and evaluating new antifungal drug candidates (Lima-Neto et al., 2012).
Catalytic Applications
- Transfer Hydrogenation Catalysts : A study involving the compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride highlighted its use in synthesizing phosphinite ligands, which, in turn, were used to create efficient catalysts for transfer hydrogenation of various ketones (Aydemir et al., 2014).
Photoinduced Reactivity Studies
- Radical Polymerizations : In the context of photoinduced reactivity, 1-(2-Chlorophenyl)propan-1-ol derivatives, specifically 1,5-diphenylpenta-1,4-diyn-3-one (DPD), have been studied for their effectiveness in initiating radical polymerizations in the presence of hydrogen donors like propan-2-ol (Rosspeintner et al., 2009).
Structural and Spectroscopic Analysis
- Crystal Structure and Vibrational Studies : Crystal structure and vibrational studies of compounds including 1-(2-Chlorophenyl)propan-1-ol derivatives provide insights into their molecular geometry, electron density distribution, and potential interactions. This is crucial for understanding their physical and chemical properties (Jayasudha et al., 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFXBQTRQSKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402242 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)propan-1-ol | |
CAS RN |
22869-35-8 | |
| Record name | 1-(2-Chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



